![molecular formula C22H19N3O5 B3533873 N-(4-methoxyphenyl)-2-{[(4-nitrophenyl)acetyl]amino}benzamide](/img/structure/B3533873.png)
N-(4-methoxyphenyl)-2-{[(4-nitrophenyl)acetyl]amino}benzamide
Overview
Description
N-(4-methoxyphenyl)-2-{[(4-nitrophenyl)acetyl]amino}benzamide, also known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{[(4-nitrophenyl)acetyl]amino}benzamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(4-methoxyphenyl)-2-{[(4-nitrophenyl)acetyl]amino}benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. N-(4-methoxyphenyl)-2-{[(4-nitrophenyl)acetyl]amino}benzamide has also been found to inhibit the activity of the NF-kB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-{[(4-nitrophenyl)acetyl]amino}benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. N-(4-methoxyphenyl)-2-{[(4-nitrophenyl)acetyl]amino}benzamide has also been found to have antioxidant effects, reducing oxidative stress and protecting against cell damage.
Advantages and Limitations for Lab Experiments
N-(4-methoxyphenyl)-2-{[(4-nitrophenyl)acetyl]amino}benzamide has several advantages for use in lab experiments, including its high purity and stability. However, N-(4-methoxyphenyl)-2-{[(4-nitrophenyl)acetyl]amino}benzamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on N-(4-methoxyphenyl)-2-{[(4-nitrophenyl)acetyl]amino}benzamide. One area of interest is the development of N-(4-methoxyphenyl)-2-{[(4-nitrophenyl)acetyl]amino}benzamide-based therapies for cancer and neurodegenerative diseases. Another potential direction is the investigation of the mechanism of action of N-(4-methoxyphenyl)-2-{[(4-nitrophenyl)acetyl]amino}benzamide and its effects on various signaling pathways. Additionally, further research is needed to determine the safety and efficacy of N-(4-methoxyphenyl)-2-{[(4-nitrophenyl)acetyl]amino}benzamide in clinical trials.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-2-{[(4-nitrophenyl)acetyl]amino}benzamide is a chemical compound that has shown significant potential for therapeutic applications in various fields. Its synthesis method has been optimized to produce high yields of pure N-(4-methoxyphenyl)-2-{[(4-nitrophenyl)acetyl]amino}benzamide, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. N-(4-methoxyphenyl)-2-{[(4-nitrophenyl)acetyl]amino}benzamide has been shown to have various biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. There are several potential future directions for research on N-(4-methoxyphenyl)-2-{[(4-nitrophenyl)acetyl]amino}benzamide, including the development of N-(4-methoxyphenyl)-2-{[(4-nitrophenyl)acetyl]amino}benzamide-based therapies and further investigation of its mechanism of action.
Scientific Research Applications
N-(4-methoxyphenyl)-2-{[(4-nitrophenyl)acetyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurology, and cardiovascular disease. N-(4-methoxyphenyl)-2-{[(4-nitrophenyl)acetyl]amino}benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, N-(4-methoxyphenyl)-2-{[(4-nitrophenyl)acetyl]amino}benzamide has been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. In cardiovascular disease, N-(4-methoxyphenyl)-2-{[(4-nitrophenyl)acetyl]amino}benzamide has been shown to have anti-inflammatory effects, reducing the risk of atherosclerosis.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[2-(4-nitrophenyl)acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-30-18-12-8-16(9-13-18)23-22(27)19-4-2-3-5-20(19)24-21(26)14-15-6-10-17(11-7-15)25(28)29/h2-13H,14H2,1H3,(H,23,27)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXUJBUIASWRNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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